

A Technical Guide to the Physicochemical Characteristics of 4-Hydroxydibenzofuran

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Compound of Interest

Compound Name: *4-Dibenzofuranol*

Cat. No.: *B176198*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Hydroxydibenzofuran. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific endeavors where this compound is of interest. The information is presented to facilitate easy access and comparison, with detailed experimental protocols and workflow visualizations to support laboratory work.

Physicochemical Properties

4-Hydroxydibenzofuran, also known as Dibenzo[b,d]furan-4-ol, is a heterocyclic compound with a molecular structure that forms the core of various biologically active molecules.^{[1][2]} Its physical and chemical characteristics are crucial for its handling, formulation, and application in research and development.

Table 1: Physicochemical Data for 4-Hydroxydibenzofuran

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₈ O ₂	[3]
Molecular Weight	184.19 g/mol	[3]
Melting Point	125 °C	[3]
Density	1.326 ± 0.06 g/cm ³ (at 20°C, 760 Torr)	[3]
Appearance	Pale peach, fluffy crystalline powder	[3]
Storage Temperature	2-8°C, stored under nitrogen	[3]
CAS Number	19261-06-4	[3]
Predicted XLogP3	4.5 (for 1,3-Dichloro-4- hydroxydibenzofuran)	[4]

Note: An experimental logP value for 4-Hydroxydibenzofuran was not readily available in the reviewed literature. The provided XLogP3 value is for a structurally related chlorinated derivative and should be used as an estimation with caution.

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline standard experimental protocols that can be applied to 4-Hydroxydibenzofuran.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[5]

Principle: The melting point of a solid is the temperature at which it transitions to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range. Impurities typically depress the melting point and broaden the melting range.[6]

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or Thiele tube)
- Capillary tubes (sealed at one end)[6]
- Thermometer
- Spatula[7]
- Mortar and pestle (for sample pulverization)[5]

Procedure:

- Ensure the 4-Hydroxydibenzofuran sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[8]
- Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[6][8]
- Place the capillary tube in the heating block of the melting point apparatus.
- Heat the sample rapidly to determine an approximate melting point.
- Allow the apparatus to cool.
- Prepare two more samples and heat them slowly, at a rate of approximately 2°C per minute, starting from a temperature about 15-20°C below the approximate melting point.[5]
- Record the temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the last solid crystal disappears (the completion of melting). This is the melting point range.[7]
- The average of two consistent readings gives the accurate melting point of the substance.[8]

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a versatile technique for the separation, identification, and quantification of benzofuran derivatives.[9]

Instrumentation:

- High-Performance Liquid Chromatograph with a UV detector.[9]
- Reverse-phase C18 column.[9]
- Data acquisition and processing software.

Reagents:

- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or formic acid (for mobile phase pH adjustment)[10]
- 4-Hydroxydibenzofuran reference standard

Procedure:

- **Mobile Phase Preparation:** Prepare a suitable mobile phase, for instance, a mixture of acetonitrile and water. The exact ratio may need to be optimized for the best separation. The pH can be adjusted with a small amount of acid.[10]
- **Standard Solution Preparation:** Accurately weigh a known amount of 4-Hydroxydibenzofuran reference standard and dissolve it in the mobile phase to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
- **Sample Preparation:** For a bulk drug substance, dissolve a known amount in the mobile phase to a concentration within the calibration range. For formulated products, an extraction step may be required.[9]
- **Chromatographic Conditions:**
 - **Flow Rate:** Typically 1.0 mL/min.
 - **Injection Volume:** 10-20 µL.

- Detection Wavelength: To be determined by a UV scan of the reference standard.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Analysis: Inject the standard solutions to construct a calibration curve. Then, inject the sample solutions. The concentration of 4-Hydroxydibenzofuran in the sample is determined by comparing its peak area to the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds, providing both separation and structural information.[\[11\]](#)

Instrumentation:

- Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
[\[11\]](#)
- Capillary column suitable for the analysis of heterocyclic compounds.
- Data acquisition and processing software.

Reagents:

- Helium (carrier gas)[\[11\]](#)
- 4-Hydroxydibenzofuran reference standard
- Suitable solvent (e.g., methanol, dichloromethane)

Procedure:

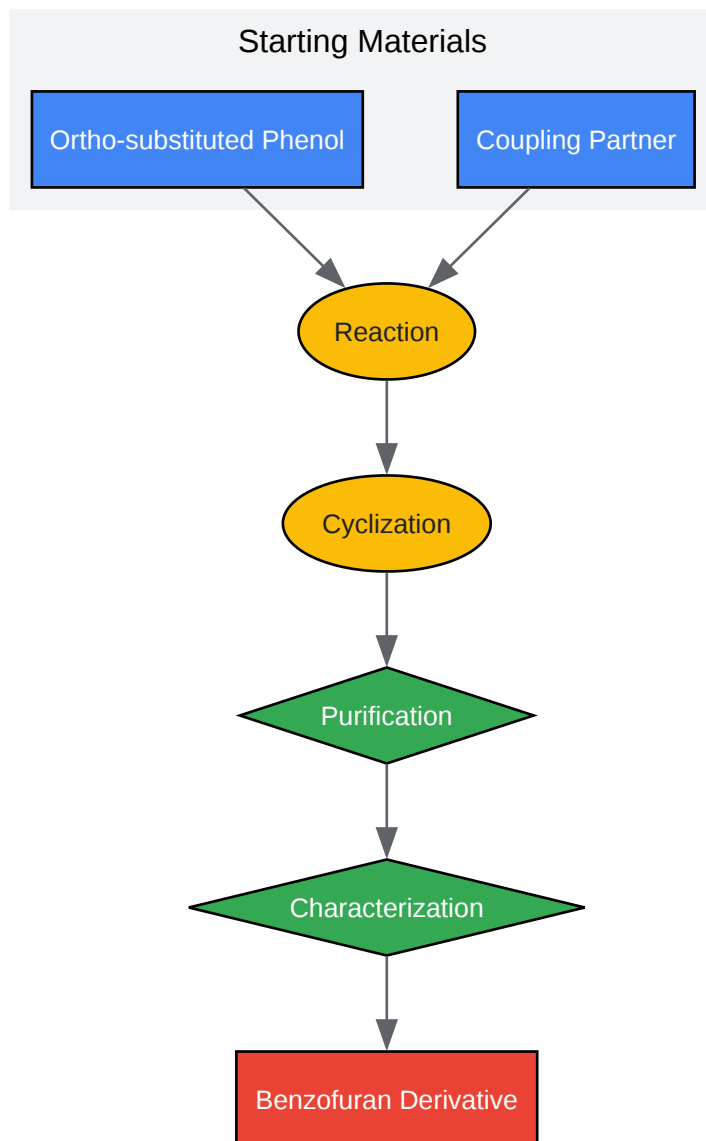
- Standard Solution Preparation: Prepare a stock solution of the 4-Hydroxydibenzofuran reference standard in a suitable volatile solvent. Prepare working standards by serial dilution.
[\[11\]](#)

- Sample Preparation: Dissolve the sample in a suitable solvent to a concentration appropriate for GC-MS analysis.
- GC-MS Conditions:
 - Injector Temperature: e.g., 250°C (splitless mode).[11]
 - Oven Temperature Program: Start at a suitable initial temperature (e.g., 150°C), hold for 1 minute, then ramp up to a final temperature (e.g., 280°C) at a rate of 10°C/min, and hold for a few minutes.[11]
 - Carrier Gas Flow Rate: Typically 1.2 mL/min.[11]
 - MS Detection (EI):
 - Ionization Energy: 70 eV.[11]
 - Scan Range: m/z 50-400.[11]
- Analysis: Inject the prepared standard and sample solutions. The compound is identified by its retention time and the fragmentation pattern in the mass spectrum. Quantification can be performed using a calibration curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and the general biological relevance of the benzofuran class of compounds.

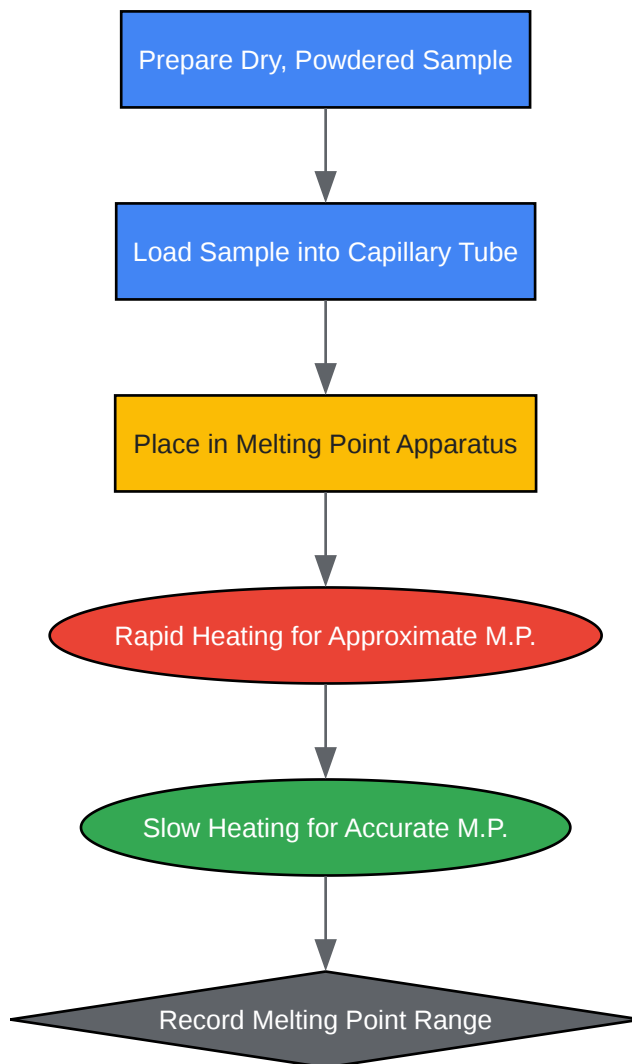
General Synthesis Workflow for Benzofuran Derivatives



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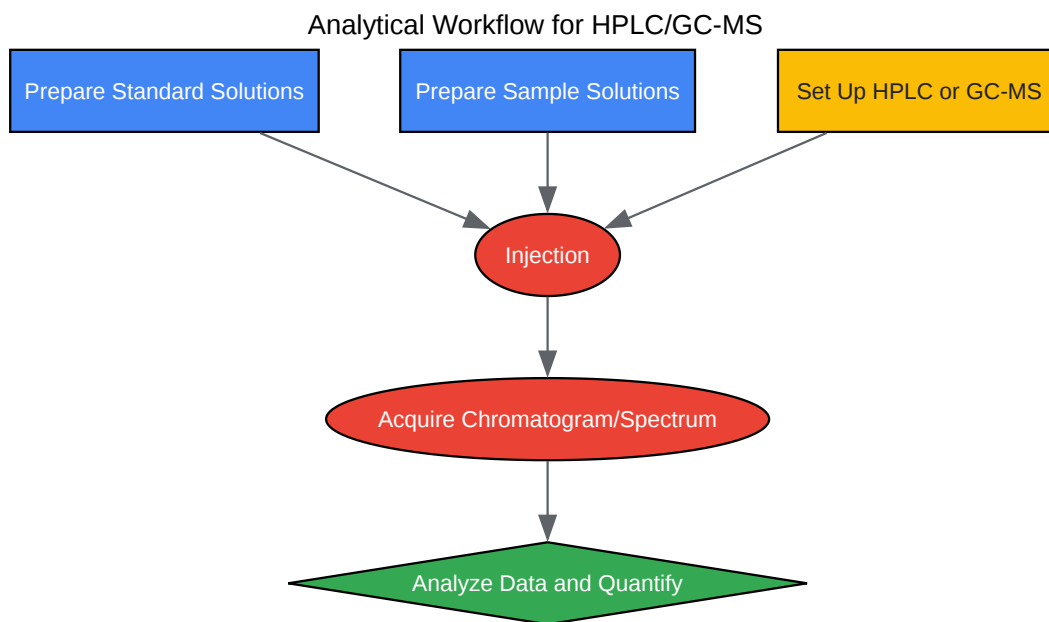
Caption: General Synthesis Workflow for Benzofuran Derivatives

Workflow for Melting Point Determination



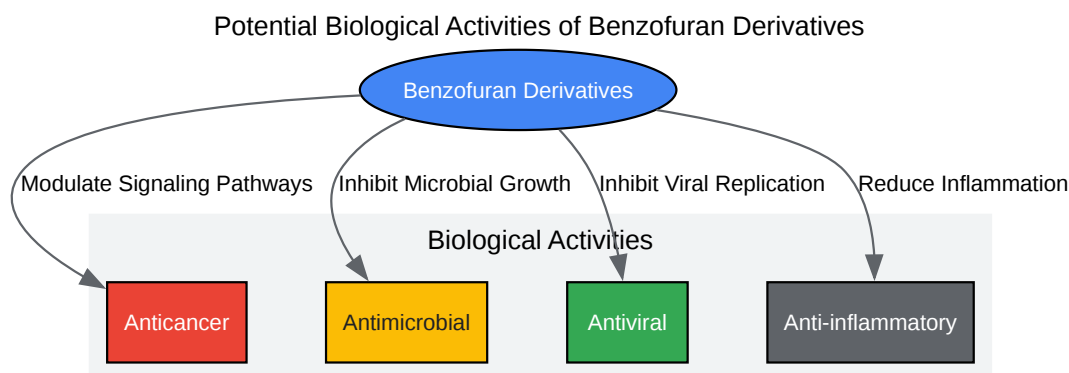
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Caption: Workflow for Melting Point Determination



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Caption: Analytical Workflow for HPLC/GC-MS



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Caption: Potential Biological Activities of Benzofuran Derivatives

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